molecular formula C19H21NO4 B1227311 3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester

3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester

Cat. No. B1227311
M. Wt: 327.4 g/mol
InChI Key: FNJJBUJUTCSQHD-UHFFFAOYSA-N
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Description

3-hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester is a naphthoic acid.

Scientific Research Applications

  • Crystal Packing in Naphthalene Derivatives :

    • Naphthalene derivatives, including esters, exhibit unique crystal packing patterns influenced by intermolecular interactions such as C–H⋯O and C–H⋯π hydrogen bonds (Mondal et al., 2008).
  • Synthesis and Cytotoxic Activity :

    • Naphthalene derivatives have been synthesized for potential applications in cytotoxic activity, though the specific compound shows only marginal activity in this area (Sittisombut et al., 2006).
  • Novel Synthesis Routes :

    • New synthesis routes for naphthalene derivatives, including those related to the compound , are being developed for improved efficiency in various applications (Ashworth et al., 2003).
  • Prodrug Development for Topical Drug Delivery :

    • Derivatives of naphthalenecarboxylic acid are being explored as prodrugs for topical drug delivery, indicating potential applications in dermatological treatments (Rautio et al., 2000).
  • Gastric Antisecretory Properties :

    • Naphthyridine derivatives, structurally related to naphthalenecarboxylic acid, have shown potential for gastric antisecretory properties in animal models (Santilli et al., 1987).
  • Synthesis in Nanomaterials and Catalysis :

    • Naphthalene derivatives are utilized in the synthesis of nanomaterials and catalysis, showcasing their potential in materials science (Mokhtary & Torabi, 2017).
  • Chemical Constituents in Traditional Medicine :

    • Studies on traditional Chinese medicine have isolated naphthalene derivatives, suggesting their relevance in natural product chemistry and potential medicinal applications (Zhao et al., 2009).
  • Purity Monitoring in Industry :

    • Hydroxynaphthalenecarboxylic acids, including related compounds, are important for purity monitoring in the dyestuff and pharmaceutical industries (Revilla et al., 1997).
  • Antibacterial Evaluation :

    • Naphthyridine derivatives, related to naphthalenecarboxylic acid, have been evaluated for antibacterial properties, indicating their potential in antimicrobial research (Santilli et al., 1975).

properties

Product Name

3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H21NO4/c1-13-6-8-20(9-7-13)18(22)12-24-19(23)16-10-14-4-2-3-5-15(14)11-17(16)21/h2-5,10-11,13,21H,6-9,12H2,1H3

InChI Key

FNJJBUJUTCSQHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester
Reactant of Route 5
3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester
Reactant of Route 6
3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester

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